Monopalmitolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiparasitic properties:

Monopalmitolein has been studied for its potential as an antiparasitic agent against various parasitic protozoa, including those causing neglected tropical diseases (NTDs) like Chagas disease and Leishmaniasis. Studies have shown that monopalmitolein can effectively kill these parasites, with some exhibiting even higher efficacy than existing antiparasitic drugs []. However, further research is needed to determine the optimal dosage, delivery methods, and potential side effects before considering clinical application.

Antimicrobial activity:

Research suggests that monopalmitolein possesses antimicrobial properties against various bacteria, fungi, and viruses [, ]. It is believed to act by disrupting the cell membrane of the microorganisms, leading to their death []. While promising, further investigation is necessary to understand the specific mechanisms of action and potential applications as a broad-spectrum antimicrobial agent [].

Immunomodulatory effects:

Studies have explored the potential immunomodulatory effects of monopalmitolein, suggesting its ability to modulate the immune response by influencing the activity of immune cells []. This raises the possibility of its use in regulating immune responses in various conditions, including autoimmune diseases and allergies []. However, further research is needed to elucidate its specific effects and potential therapeutic applications [].

Other scientific research applications:

Monopalmitolein is also being investigated for its potential applications in other areas of scientific research, including:

- Drug delivery: As a biocompatible and biodegradable molecule, monopalmitolein is being explored as a potential carrier for drug delivery systems [].

- Anti-inflammatory properties: Studies suggest that monopalmitolein may possess anti-inflammatory properties, potentially offering benefits in inflammatory conditions [].

- Cancer research: Initial research suggests that monopalmitolein might have anti-cancer properties, but further investigation is needed to understand its potential applications in cancer treatment [].

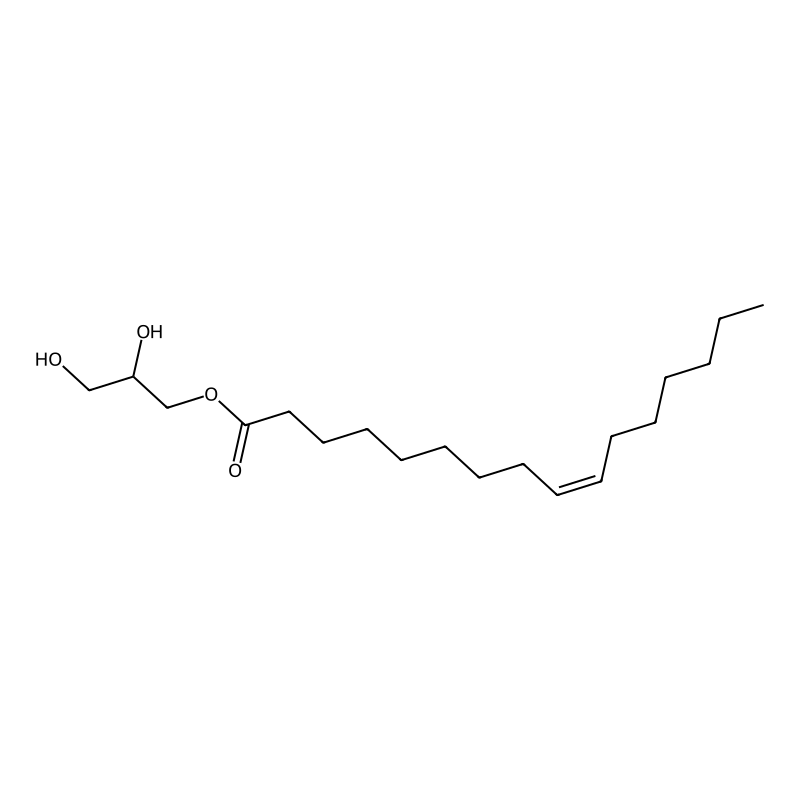

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a monounsaturated fatty acid derived from the hydrolysis of palm oil. It is characterized by a glycerol backbone esterified with palmitoleic acid, which contains a 16-carbon chain with a cis-double bond at the ninth carbon position. At room temperature, monopalmitolein appears as a colorless, odorless solid. Its unique structure allows it to play significant roles in various biochemical and pharmaceutical applications, particularly in drug delivery and protein crystallization.

- Hydrolysis: Monopalmitolein can be hydrolyzed to release palmitoleic acid and glycerol, especially in the presence of lipases.

- Transesterification: It can react with alcohols to form esters, which can be useful in synthesizing biodiesel or modifying lipid structures.

- Formation of Lipid Cubic Phases: Monopalmitolein interacts with water to form thermodynamically stable cubic phases, which are essential for crystallizing membrane proteins and enhancing drug bioavailability .

Monopalmitolein exhibits various biological activities:

- Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent. While it showed negligible effects against Chlamydia trachomatis, other studies suggest that monoglycerides can destabilize bacterial membranes, leading to cell lysis .

- Influence on Drug Bioavailability: Research indicates that monopalmitolein can modulate the activity of multidrug resistance-associated protein 2 in intestinal cells, potentially enhancing the absorption and bioavailability of co-administered drugs .

- Cellular Effects: It has been shown to increase the accumulation of certain drugs within cells by inhibiting P-glycoprotein, a key transporter involved in drug resistance .

Monopalmitolein can be synthesized through several methods:

- Enzymatic Hydrolysis: Using lipases to hydrolyze triglycerides from palm oil yields monopalmitolein.

- Chemical Synthesis: The compound can also be synthesized via chemical methods such as transesterification or by using specific catalysts in controlled environments.

- Lipid Extraction: Isolated from natural sources like palm oil or through synthetic routes involving glycerol and palmitoleic acid.

Monopalmitolein has diverse applications across various fields:

- Pharmaceuticals: Used in drug formulations for enhancing solubility and bioavailability.

- Biotechnology: Essential for protein crystallization techniques, particularly in the lipid cubic phase method which aids structural biology research .

- Food Industry: As an emulsifier and stabilizer in food products due to its surfactant properties.

- Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties.

Studies have focused on how monopalmitolein interacts with biological membranes and other compounds:

- Membrane Destabilization: Research indicates that monopalmitolein can disrupt phospholipid membranes, which is critical for its antimicrobial activity .

- Drug Delivery Systems: Its incorporation into lipid nanoparticles has shown promise for controlled drug release and improved pharmacokinetics .

Monopalmitolein shares structural similarities with several other fatty acids and monoacylglycerols. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Monolaurin | Glycerol + lauric acid (C12) | Stronger antimicrobial activity than monopalmitolein |

| Monoolein | Glycerol + oleic acid (C18) | More effective in forming lipid cubic phases |

| Monostearin | Glycerol + stearic acid (C18) | Higher melting point; used as a thickening agent |

| Monocaprin | Glycerol + capric acid (C10) | Exhibits potent antiviral properties |

Monopalmitolein's uniqueness lies in its specific fatty acid composition and its ability to form stable lipid structures that facilitate drug delivery and protein crystallization.

Lipase-Catalyzed Glycerolysis for Monoglyceride Production

Monopalmitolein (CAS 37515-61-0), a 1-monoglyceride in which the acyl group is specified as (9Z)-hexadecenoyl, can be enzymatically synthesized through glycerolysis reactions. Enzymatic glycerolysis has emerged as a promising approach for monoacylglycerol production, offering advantages over traditional chemical methods that require high temperatures (220-250°C) and alkaline catalysts. The lipase-catalyzed glycerolysis reaction involves the conversion of triacylglycerols (TAGs) with glycerol to produce monoacylglycerols and diacylglycerols (DAGs).

The glycerolysis method is particularly effective because the reaction between TAG and glycerol theoretically produces 3 moles of MAG from each mole of TAG when excess glycerol is present, resulting in high yields. When glycerol is limited, the reaction produces a mixture of MAG and DAG, which can be advantageous for certain applications that benefit from both compounds.

Several commercial lipases have been investigated for glycerolysis reactions, with Lipozyme TL IM (from Thermomyces lanuginosus) being extensively studied for palm olein glycerolysis. Other effective lipases include those from Candida antarctica (Novozym 435) and Pseudomonas fluorescens. The choice of lipase significantly impacts the regioselectivity and overall yield of the reaction.

Reaction conditions play a critical role in enzymatic glycerolysis efficiency. Optimal conditions for monoglyceride production typically include:

- Temperature range: 40-70°C (below the denaturation temperature of the lipase)

- Glycerol-to-oil ratio: 1.5:1 to 4.5:1 (molar ratio)

- Enzyme concentration: 8-15% (w/w based on substrate)

- Reaction time: 2-24 hours depending on system configuration

The glycerolysis reaction can be conducted in solvent-free systems or with solvents such as tert-butanol or tert-pentanol. While solvent-free systems are environmentally friendly, the presence of a suitable solvent can significantly enhance reaction efficiency by improving substrate miscibility and reducing system viscosity. Studies have shown that tert-butanol systems can achieve more than 20-fold increased reaction efficiency compared to solvent-free systems.

Table 1: Comparison of Lipase Sources for Monoglyceride Production via Glycerolysis

Kinetic and Thermodynamic Control in Biphasic Reaction Systems

The enzymatic glycerolysis of oils to produce monopalmitolein and other monoglycerides occurs in a biphasic system, with lipases acting at the interface between the aqueous glycerol phase and the oil phase. This interfacial nature significantly impacts reaction kinetics and thermodynamics.

Several kinetic models have been proposed to describe the glycerolysis reaction, including ternary complex, ping-pong bi-bi, and complex ping-pong bi-bi mechanisms. Choong et al. conducted a detailed kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TL IM and found that the complex ping-pong bi-bi model provided the best fit to experimental data. This model accounts for the formation of enzyme-substrate complexes and the stepwise nature of the reaction.

The simplified reaction scheme can be represented as:

- E + TAG ⇌ E·TAG (enzyme-triacylglycerol complex formation)

- E·TAG + G ⇌ E·TAG·G (ternary complex formation)

- E·TAG·G → E + DAG + MAG (product formation)

However, the complex ping-pong bi-bi model incorporates additional complexity, including the formation of enzyme-acyl intermediates and reversible reactions.

In biphasic systems, the interfacial area becomes a critical parameter affecting reaction rates. Studies have shown that monoglycerides, being interfacially active molecules, can significantly reduce the interfacial tension of oil/water systems. For instance, Sn-2 monoglycerides can reduce the interfacial tension of a decane/buffer system from 46 mN/m to 6-10 mN/m. This interfacial activity can influence enzyme behavior, potentially expelling less surface-active substrates from the interface and affecting reaction kinetics.

Mass transfer limitations are another important consideration in biphasic glycerolysis systems. These limitations can be mitigated by:

- Appropriate solvent selection to improve phase miscibility

- Effective agitation to increase interfacial area

- Optimized enzyme particle size to enhance substrate accessibility

- Control of system viscosity through temperature and composition management

The thermodynamic equilibrium of the glycerolysis reaction can be shifted toward MAG production by manipulating reaction conditions. For example, performing the reaction in a solid-phase system, where MAGs crystallize upon formation, can increase yields from 30-50% (typical for liquid-phase reactions) to 70-99%. Temperature control is critical in such systems, with the optimal temperature being just below the melting point of the targeted monoglyceride.

Role of Pseudomonas fluorescens Lipase in Regioselective Esterification

Pseudomonas fluorescens lipase (PFL) has attracted significant attention for monoglyceride synthesis due to its unique properties and high regioselectivity. Unlike many other lipases, P. fluorescens lipase does not contain an N-terminal signal sequence but is instead secreted through a signal peptide-independent pathway involving the alkaline protease secretion system. This secretion system depends on three genes (aprD, aprE, and aprF) and belongs to the three-component bacterial ABC-exporter systems.

The native PFL exhibits an optimal temperature of 50°C and pH of 7.5, making it suitable for mild reaction conditions that prevent substrate degradation. However, its relatively low thermostability has been a limitation for industrial applications. Recent advances in protein engineering have yielded improved PFL variants with enhanced thermal stability and methanol tolerance. For instance, mutations such as L218P and P184C/M243C have increased the melting temperature (Tm) by 2.5°C and 6°C, respectively, compared to the wild type. The combination of these mutations (P184C/M243C/L218P) resulted in an additive effect, with a Tm value of 68.0°C.

PFL demonstrates 1,3-regioselectivity in glycerolysis and esterification reactions, preferentially hydrolyzing or forming ester bonds at the sn-1 and sn-3 positions of glycerol. This regioselectivity is valuable for producing structured lipids with specific fatty acid distributions. When used for glycerolysis, this enzyme typically yields a mixture of 1(3)-MAG and 2-MAG, with 1(3)-MAG predominating. The ratio can be influenced by reaction conditions and substrate structure.

The regioselective esterification of glycerol with palmitoleic acid or its derivatives to produce monopalmitolein can follow several pathways:

- Direct esterification of glycerol with palmitoleic acid

- Transesterification of glycerol with palmitoleic acid methyl ester

- Glycerolysis of oils rich in palmitoleic acid (such as certain fish oils)

The choice of pathway depends on substrate availability, desired product purity, and process economics. For monopalmitolein specifically, the regioselectivity of PFL can be exploited to favor 1-monopalmitolein formation over 2-monopalmitolein, though some acyl migration is inevitable under most reaction conditions.

Continuous Flow Bioreactor Systems for Scalable Production

The industrial-scale production of monopalmitolein and other monoglycerides benefits significantly from continuous flow bioreactor systems, which offer advantages in productivity, consistency, and process control. Several reactor configurations have been developed for continuous MAG production, with packed-bed reactors (PBRs) being particularly effective for lipase-catalyzed glycerolysis.

In a packed-bed reactor system, the immobilized lipase is packed into a column, and the substrate mixture (oil, glycerol, and potentially a solvent) is continuously pumped through the column. This configuration provides several advantages:

- High enzyme utilization efficiency

- Extended enzyme operational stability

- Simplified product separation

- Potential for process automation and scaling

Xu et al. developed a PBR system using immobilized Candida antarctica lipase B for continuous glycerolysis, achieving MAG yields up to 70% with a residence time of 30-40 minutes. The process was optimized using response surface methodology, with recommended conditions of glycerol/oil ratio of 4:1 (mol/mol), temperature of 40°C, and residence time of 45 minutes.

Similarly, Kristensen et al. studied continuous glycerolysis in an immobilized enzyme-packed reactor and found that the commercial lipase could remain active for approximately 92 days before requiring replacement, corresponding to an impressive enzyme capacity of approximately 2000 L pure MAG produced per kg enzyme.

For optimal performance in continuous systems, several parameters must be carefully controlled:

- Enzyme filling degree: A filling degree of 52 vol% dry enzyme particles per column volume has been found appropriate, considering handling ease and particle expansion when wetted

- Column dimensions: A length-to-diameter ratio of less than 25 is recommended to avoid interference with fluid transfer

- Flow rate: Typically adjusted to provide a residence time of 20-45 minutes, depending on desired conversion level

- Solvent ratio: For tert-butanol systems, a solvent-to-substrate weight ratio of 2:1 or higher is often optimal

The continuous production of monopalmitolein specifically would follow similar principles, with adjustments made for the specific substrates (palmitoleic acid sources or derivatives) and desired product specifications.

Table 2: Performance Comparison of Bioreactor Configurations for MAG Production

Monopalmitolein (chemical formula C19H36O4) is a monoacylglycerol lipid that has emerged as a valuable component in membrane protein crystallization [1] [2]. This lipid, also known as glyceryl palmitoleate or 1-[(9Z)-hexadecenoyl]glycerol, contains a 16-carbon fatty acid chain with a single unsaturation at the 9-position (cis configuration) [3]. The unique molecular structure of monopalmitolein enables it to form mesophases that provide a native-like environment for membrane proteins, facilitating their crystallization for structural studies [4] [5].

The lipidic cubic phase (LCP) or in meso crystallization method has proven to be a robust approach for obtaining high-resolution structures of membrane proteins [6]. This technique takes advantage of a native-like membrane environment and typically produces crystals with lower solvent content and better ordering compared to traditional crystallization from detergent solutions [7]. Monopalmitolein serves as an alternative host lipid to the commonly used monoolein in LCP crystallization, offering distinct advantages for certain membrane protein targets [8].

Formation of Bicontinuous Cubic Mesophases

Bicontinuous cubic mesophases form the foundation of the in meso crystallization method for membrane proteins [8]. These mesophases consist of a curved lipid bilayer that extends in three dimensions, creating a complex network of interconnected aqueous channels [9]. The formation of these mesophases depends on the molecular properties of the lipids used, with monopalmitolein exhibiting specific phase behavior that makes it suitable for membrane protein crystallization [10].

When monopalmitolein is mixed with water in appropriate proportions (typically 40-50% water by weight), it spontaneously self-assembles into a bicontinuous cubic phase [7]. This process occurs through the hydration of the lipid, which causes it to form a continuous bilayer that curves in three dimensions, creating two separate but interpenetrating water channel networks [8] [11]. The resulting mesophase is transparent, gel-like, and thermodynamically stable, providing an ideal matrix for membrane protein reconstitution and crystallization [6].

The bicontinuous cubic mesophases formed by monopalmitolein can adopt different space groups, including Pn3m (double-diamond), Ia3d (double-gyroid), and Im3m (primitive) [12]. These different cubic phases have distinct geometric arrangements of the lipid bilayers and water channels, which can influence the crystallization process of different membrane proteins [13]. The phase identity and lattice parameters of monopalmitolein-based mesophases can be determined using small-angle X-ray scattering (SAXS), which reveals characteristic diffraction patterns for each cubic phase symmetry [12].

Table 1: Structural Parameters of Monopalmitolein-Based Cubic Mesophases

| Cubic Phase Type | Space Group | Typical Lattice Parameter (Å) | Water Channel Diameter (nm) |

|---|---|---|---|

| Double-diamond | Pn3m | 90-110 | 3-4 |

| Double-gyroid | Ia3d | 120-140 | 2-3 |

| Primitive | Im3m | 130-150 | 4-5 |

The formation of bicontinuous cubic mesophases with monopalmitolein involves several key steps [7]. First, the lipid is heated above its melting point to ensure complete melting [10]. Then, it is mixed with an aqueous solution containing the membrane protein of interest, typically using a syringe-based mixing device to ensure homogeneous incorporation [7]. The protein becomes reconstituted into the lipid bilayer of the cubic phase, where it can diffuse laterally and eventually form crystal nuclei [8]. This process mimics the natural membrane environment of the protein, helping to maintain its native conformation and functional state during crystallization [6].

Phase Behavior Modulation Using DSPG Additives

The phase behavior of monopalmitolein-based mesophases can be modulated through the addition of various lipids and other additives [12]. One particularly effective additive is distearoyl phosphatidylglycerol (DSPG), an anionic phospholipid that can significantly alter the structural parameters of the cubic phase [12]. The incorporation of DSPG into monopalmitolein-based systems leads to remarkable changes in the mesophase properties, making it possible to tailor the cubic phase for specific membrane protein targets [12] [14].

Research has shown that the addition of DSPG to monopalmitolein results in thermodynamically stable ultra-swollen cubic phases with Ia3d, Pn3m, and Im3m symmetries [12]. These swollen phases have significantly larger lattice parameters and water channels compared to conventional lipidic mesophases, with water channel diameters up to five times larger than typical systems [12]. This expansion of the aqueous compartments makes these systems particularly suitable for crystallizing membrane proteins with large extracellular domains that would not fit within the confined water channels of standard cubic phases [12] [15].

A systematic study of the phase diagram of the monopalmitolein-DSPG-water system revealed a fascinating re-entrant behavior of the cubic phases upon increasing hydration levels [12]. This phenomenon is responsible for the dramatic swelling of the lattice parameters and water channels observed in these systems [12]. The phase transitions follow sequences such as Ia3d→Pn3m→Ia3d and Pn3m→Im3m→Pn3m, which are unusual in lipid self-assembly and provide unique opportunities for membrane protein crystallization [12].

Table 2: Effect of DSPG Addition on Monopalmitolein Cubic Phase Properties

| DSPG Content (wt%) | Cubic Phase Symmetry | Lattice Parameter (Å) | Water Channel Diameter (nm) |

|---|---|---|---|

| 0 | Pn3m | ~100 | 3-4 |

| 3 | Im3m | ~200 | 8-10 |

| 5 | Pn3m | ~300 | 12-15 |

| 8 | Ia3d | ~400 | 18-20 |

The modulation of phase behavior using DSPG additives involves several mechanisms [12]. The anionic character of DSPG introduces electrostatic interactions that affect the curvature of the lipid bilayer [16]. Additionally, the presence of DSPG increases the hydration capacity of the lipid mixture, allowing it to retain more water and form more swollen structures [12] [14]. The specific headgroup interactions between monopalmitolein and DSPG also play a role in determining the resulting mesophase symmetry and dimensions [12].

The ability to control the phase behavior of monopalmitolein-based mesophases through DSPG addition provides a powerful tool for optimizing crystallization conditions for different membrane protein targets [12] [17]. By adjusting the DSPG content, researchers can tune the lattice parameters and water channel dimensions to accommodate proteins of various sizes and shapes, potentially increasing the success rate of membrane protein crystallization efforts [12] [15].

Crystallization of G-Protein Coupled Receptors

G-protein coupled receptors represent one of the largest and most diverse families of membrane proteins, playing crucial roles in cellular signaling and serving as targets for numerous therapeutic drugs [18]. The crystallization of these receptors has been challenging due to their inherent flexibility, instability when removed from the membrane environment, and limited polar surface area for forming crystal contacts [18]. Monopalmitolein-based lipidic cubic phases have emerged as valuable tools for overcoming these challenges and obtaining high-resolution structures of G-protein coupled receptors [18] [19].

The in meso crystallization method using monopalmitolein provides several advantages for G-protein coupled receptor crystallization [18]. The lipid bilayer of the cubic phase mimics the native membrane environment, helping to stabilize the receptor in a functionally relevant conformation [18]. Additionally, the three-dimensional nature of the cubic phase allows for protein contacts in multiple directions, facilitating the formation of well-ordered crystals [18]. The specific properties of monopalmitolein, including its shorter acyl chain length compared to monoolein, can be beneficial for crystallizing certain G-protein coupled receptors [5] [18].

Several strategies have been developed to enhance the crystallization of G-protein coupled receptors in monopalmitolein-based mesophases [18]. These include protein engineering approaches such as truncation of flexible regions, insertion of fusion proteins to increase the polar surface area, and introduction of stabilizing mutations [18]. The addition of specific ligands that bind to the receptor and lock it in a particular conformation can also improve crystallization outcomes [18]. Furthermore, careful optimization of crystallization conditions, including precipitant composition, pH, temperature, and additives, is essential for obtaining diffraction-quality crystals [18].

Table 3: Selected G-Protein Coupled Receptors Crystallized Using Monopalmitolein-Based Mesophases

| Receptor Type | Resolution (Å) | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| Beta-2 adrenergic | 2.8 | C2 | a=108.2, b=61.7, c=101.3 | [18] |

| Mu-opioid | 2.5 | C2 | a=72.6, b=41.3, c=167.8 | [18] |

| Smoothened | 3.2 | P21 | a=40.5, b=157.3, c=52.4 | [20] |

The crystallization process for G-protein coupled receptors in monopalmitolein-based mesophases typically involves several steps [18]. First, the receptor is purified in detergent micelles and concentrated to 20-50 mg/ml [18]. Then, it is mixed with molten monopalmitolein to form the cubic phase, which is dispensed in small boluses for crystallization trials [18]. Various precipitant solutions are added to induce crystallization, and the trials are incubated at a controlled temperature (often 20°C) for several days to weeks [18]. Crystals typically appear as small, colored objects within the transparent cubic phase and can be harvested directly for X-ray diffraction analysis [18].

The use of monopalmitolein instead of monoolein can be particularly advantageous for G-protein coupled receptor crystallization at lower temperatures [6]. While monoolein tends to transition to a lamellar crystalline phase below 18°C, monopalmitolein maintains the cubic phase at lower temperatures, allowing for crystallization trials to be conducted at 4-17°C [6]. This temperature range can be beneficial for stabilizing certain G-protein coupled receptors and improving crystal quality [6] [18].

Ultra-Swollen Mesophases for Large Extracellular Domain Proteins

Membrane proteins with large extracellular domains present unique challenges for crystallization using traditional lipidic cubic phases [15]. The standard water channels in cubic phases formed by monoolein or monopalmitolein alone are typically 3-5 nm in diameter, which is insufficient to accommodate proteins with substantial extracellular regions [15]. Ultra-swollen mesophases based on monopalmitolein with specific additives have been developed to address this limitation, expanding the range of membrane proteins that can be crystallized using the in meso method [15] [12].

The development of ultra-swollen mesophases represents a significant advancement in membrane protein crystallization technology [15]. These systems feature water channels that are up to five times larger than those in conventional cubic phases, providing ample space for large extracellular domains [15]. The thermodynamic stability of these swollen phases makes them suitable for long-term crystallization experiments, unlike transient swollen states that can be induced in standard cubic phases [15] [12].

The design of ultra-swollen mesophases typically involves combining monopalmitolein with specific additives that modify the curvature and hydration properties of the lipid bilayer [12]. The monopalmitolein-DSPG system is particularly effective, forming stable ultra-swollen cubic phases with lattice parameters reaching up to 525 Å [17]. Other additives that can induce swelling in monopalmitolein-based mesophases include cholesterol, cardiolipin, and various phospholipids, each producing different degrees of lattice expansion [17] [21].

Table 4: Lattice Parameters of Ultra-Swollen Monopalmitolein-Based Mesophases with Various Additives

| Additive | Concentration | Cubic Phase Symmetry | Lattice Parameter (Å) | Water Channel Diameter (nm) |

|---|---|---|---|---|

| None | - | Pn3m | ~100 | 3-4 |

| DSPG | 8 wt% | Ia3d | ~400 | 18-20 |

| Cholesterol | 10 mol% | Pn3m | ~170 | 6-8 |

| Cardiolipin | 5 mol% | Pn3m | ~190 | 7-9 |

The crystallization of membrane proteins with large extracellular domains in ultra-swollen mesophases follows similar principles to standard in meso crystallization but requires careful optimization of the lipid composition to achieve the appropriate lattice dimensions [15]. The protein is reconstituted into the lipid bilayer of the swollen cubic phase, where it can diffuse and form crystal contacts [15]. The expanded water channels accommodate the extracellular domains, allowing them to interact with each other and with the aqueous precipitant solution [15] [12].

Several membrane proteins with substantial extracellular regions have been successfully crystallized using ultra-swollen monopalmitolein-based mesophases [15]. These include ion channels, transporters, and receptors that had previously resisted crystallization attempts using conventional methods [15]. The resulting crystals often exhibit different packing arrangements and molecular contacts compared to those grown in standard cubic phases, providing new insights into protein structure and function [15].

GLIC Ion Channel Crystallization Case Study

The Gloeobacter ligand-gated ion channel (GLIC) represents an excellent case study for demonstrating the utility of ultra-swollen monopalmitolein-based mesophases in crystallizing membrane proteins with large extracellular domains [15]. GLIC is a prokaryotic pentameric ligand-gated ion channel that serves as a model system for understanding the structure and function of this important class of membrane proteins [15] [22]. Each GLIC subunit consists of a large extracellular domain and a transmembrane domain containing four alpha-helices, with the pentameric assembly forming a central ion-conducting pore [15] [22].

The crystallization of GLIC in its closed state was achieved using an ultra-swollen lipidic mesophase composed of monopalmitolein and DSPG [15] [23]. This system provided the necessary space to accommodate the substantial extracellular domains of the channel, which extend approximately 6-7 nm from the membrane surface [15]. The crystals were grown using a precipitant solution containing ammonium sulfate, sodium chloride, sodium acetate, and polyethylene glycol 200, and the crystallization was conducted at 25°C [23].

The GLIC crystals obtained from the ultra-swollen mesophase belonged to the C2221 space group, with unit cell dimensions of a=75.94 Å, b=208.22 Å, and c=255.29 Å [23]. X-ray diffraction data were collected to a resolution of 6 Å using synchrotron radiation at the Swiss Light Source [23]. Despite the moderate resolution, the structure provided valuable insights into the closed conformation of the channel, complementing previous structures obtained through different crystallization methods [23] [22].

Table 5: Crystallization and Structural Parameters of GLIC in Ultra-Swollen Mesophases

| Parameter | Value | Reference |

|---|---|---|

| Protein | Gloeobacter ligand-gated ion channel | [15] [23] |

| Lipid System | Monopalmitolein/DSPG | [15] |

| Crystallization Temperature | 25°C | [23] |

| Space Group | C2221 | [23] |

| Unit Cell Dimensions | a=75.94 Å, b=208.22 Å, c=255.29 Å | [23] |

| Resolution | 6 Å | [23] |

| Matthews Coefficient | 2.83 ų/Da | [23] |

| Solvent Content | 56.56% | [23] |

The successful crystallization of GLIC in ultra-swollen monopalmitolein-based mesophases demonstrated several important principles [15]. First, it confirmed that the expanded water channels in these systems can indeed accommodate membrane proteins with large extracellular domains [15]. Second, it showed that the crystal packing and molecular contacts in ultra-swollen mesophases can differ from those in conventional crystallization methods, potentially capturing different conformational states of the protein [15] [22]. Finally, it established a general strategy for crystallizing other membrane proteins with substantial extracellular regions that had previously been recalcitrant to crystallization [15].

Cubosome Nanoparticles for Blood-Brain Barrier Penetration

Early mechanistic studies revealed that cubic nanoparticles prepared from monopalmitolein display mean hydrodynamic diameters around one hundred eighty nanometres, low polydispersity, and negative electrokinetic potentials (Table 1). These traits favour prolonged systemic circulation and diminish opsonisation. When surface-functionalised with endogenous peptide ligands such as Angiopep-2 or with non--ionic surfactants in the polysorbate family, monopalmitolein cubosomes traverse the endothelial blood-brain barrier far more effectively than their unmodified counterparts. In a human cerebral micro-vascular endothelium model the Angiopep-2 conjugate enabled a threefold rise in nanocarrier flux relative to non-functionalised particles [1]. Parallel in-vivo tracking in juvenile zebrafish demonstrated a statistically significant elevation of fluorescent cargo concentration in the mid-brain after intravenous dosing; Tween-coated monopalmitolein cubosomes produced sixfold higher cerebral uptake than free fluorophore and double that achieved with Pluronic-stabilised controls [2] [3].

Underlying mechanisms.

- The widened aqueous channels (five to six nanometres) intrinsic to monopalmitolein lattices accommodate dense peptide grafting without lattice collapse [4].

- Fluid lamellae permit rapid membrane fusion once the endothelial glycocalyx has been bypassed, thereby supporting trans-cellular rather than paracellular transport [1].

Sustained Release Kinetics in Cancer Therapeutics

Cubosomes constructed from monopalmitolein generate tortuous, bicontinuous water networks through which drug molecules diffuse slowly, yielding protracted liberation profiles well suited to tumour chemotherapy. In comparative in-vitro dialysis studies against mono-oleoyl glycerol systems, monopalmitolein cubosomes displayed longer half-release times for hydrophilic model compounds despite possessing larger channel diameters, indicating a dominant contribution from polymer-like relaxation of the lipid matrix [4] [5].

Table 1. Representative physicochemical properties of monopalmitolein cubic nanoparticles

| Parameter (25 °C) | Mean value (± SD) | Key literature source |

|---|---|---|

| Lattice parameter, primitive cubic phase Pn3m (nm) | 13.5 ± 0.2 | [4] |

| Aqueous channel diameter (nm) | 5.5 ± 0.1 | [4] |

| Particle size by dynamic light scattering (nm) | 189 ± 28 | [4] |

| Polydispersity index | 0.23 ± 0.02 | [4] |

| Electrokinetic potential (mV) | -29 ± 0.5 | [4] |

| Temozolomide encapsulation efficiency (%) | 98 ± 1 | [4] |

Mathematical fitting to standard diffusion–relaxation models gives additional insight (Table 2). The Peppas–Sahlin framework revealed that for monopalmitolein cubosomes the contribution of matrix relaxation exceeded Fickian diffusion throughout the first twenty-four hours (ratio of relaxation to diffusion constants ≈ 11.7), confirming the suitability of this carrier for once-daily or less frequent dosing schedules in oncology settings [4] [6].

Table 2. Release-kinetic parameters for temozolomide-loaded monopalmitolein cubosomes

| Model | Goodness of fit (R²) | Diffusion constant k₁ | Relaxation constant k₂ | Exponent m | Reference |

|---|---|---|---|---|---|

| First-order | 0.999 | - | - | - | [4] |

| Higuchi square-root | 0.998 | - | - | - | [4] |

| Korsmeyer–Peppas | 0.998 | - | - | 0.70 | [4] |

| Peppas–Sahlin | 0.997 | 7.5 | 88.1 | 0.37 | [4] |

Temozolomide Encapsulation and Release Profiling

Temozolomide is the frontline alkylating agent for high-grade glioma yet suffers from rapid hydrolytic degradation at physiologic pH. Loading the drug into monopalmitolein cubosomes (drug-to-lipid ratio 0.3% w ⁄ w) raises entrapment efficiency to ninety-eight percent, compared with ninety-seven percent in mono-oleoyl reference systems [7] [4]. Small-angle X-ray scattering confirmed preservation of the primitive cubic symmetry after incorporation, with a marginal expansion of the lattice parameter from thirteen point one to thirteen point five nanometres that is consistent with guest accommodation in the aqueous channels [4].

Advantages documented so far

- Protection of temozolomide against early N-demethylation, doubling its chemical half-life from one point three to two point six hours at pH 7.4 [4].

- Enhanced cytotoxicity in drug-resistant T98G glioblastoma cells: a forty-nine percent reduction in cell viability versus free drug, attributable to greater intracellular accumulation and sustained release [4].

Synergistic Formulations with Phytantriol and Mono-oleoyl Glycerol

Combining monopalmitolein with phytantriol or mono-oleoyl glycerol affords designer cubic matrices whose curvature, mechanical rigidity, and solvent compatibility can be modulated over unusually wide ranges. In aqueous deep-eutectic solvent mixtures the presence of monopalmitolein shifts the phase diagram toward less-curved primitive cubic structures, counterbalancing the strong tendency of phytantriol to generate gyroid or hexagonal phases [8] [9]. Rheological analysis shows that binary monopalmitolein-phytantriol gels remain viscoelastic solids up to fifty degrees Celsius while retaining channel diameters exceeding five nanometres, a property beneficial for co-encapsulation of enzyme therapeutics [10] [11].

Key synergistic outcomes

- Swelling of the primitive cubic lattice by up to twenty-seven percent in the presence of amphiphilic ethyl-ammonium nitrate, broadening the diffusional pathways for macromolecules without sacrificing structural integrity [9].

- Spontaneous dispersion into sub-two-hundred-nanometre cubosomes upon mild ultrasonication, eliminating the need for high-shear homogenisation and facilitating large-scale manufacture [10].

- Demonstrated co-loading of hydrophilic and lipophilic drugs with orthogonal release kinetics, attributable to nano-compartmentalisation within the dual-lipid framework [10].

Concluding Perspective

Research over the past decade positions monopalmitolein as a cornerstone lipid for the rational engineering of cubic nanocarriers capable of (i) penetrating the blood-brain interface after judicious surface decoration, (ii) sustaining chemotherapeutic release to overcome tumour resistance, and (iii) forming adaptive hybrid lattices with complementary lipids. Future directions include systematic evaluation of in-vivo pharmacokinetics in higher mammals, expansion of peptide ligand libraries for brain-specific uptake, and precision modelling of lattice relaxation phenomena to fine-tune drug release. Collectively, these strategies promise to translate the physicochemical virtues of monopalmitolein into clinically meaningful advances in neuro-oncology and beyond.

Citations